molecular formula C29H30N4O4 B12013214 2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide CAS No. 765909-18-0

2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide

Cat. No.: B12013214
CAS No.: 765909-18-0
M. Wt: 498.6 g/mol
InChI Key: PGSWFCLJIHNDEE-NDZAJKAJSA-N
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Description

2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyloxy group, a benzylidene moiety, and a hydrazino linkage, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide typically involves multiple steps, including the formation of the benzylidene hydrazine intermediate and subsequent coupling with N-cyclohexylbenzamide. Common reagents used in these reactions include aldehydes, hydrazines, and amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction may produce benzyloxybenzylamine derivatives. Substitution reactions can lead to a variety of substituted benzylidene hydrazine derivatives .

Scientific Research Applications

2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-(3-(Benzyloxy)benzylidene)hydrazino)(oxo)AC)amino)-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy group and cyclohexyl moiety differentiate it from similar compounds, potentially leading to unique reactivity and biological activity .

Properties

CAS No.

765909-18-0

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C29H30N4O4/c34-27(31-23-13-5-2-6-14-23)25-16-7-8-17-26(25)32-28(35)29(36)33-30-19-22-12-9-15-24(18-22)37-20-21-10-3-1-4-11-21/h1,3-4,7-12,15-19,23H,2,5-6,13-14,20H2,(H,31,34)(H,32,35)(H,33,36)/b30-19+

InChI Key

PGSWFCLJIHNDEE-NDZAJKAJSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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